1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene]
Description
1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene] is a biphenyl derivative featuring a central 2,3-dimethylbutane-2,3-diyl bridge connecting two 3-isopropylbenzene moieties.
Regulatory records from the European Chemicals Agency (ECHA) indicate that this compound was registered as a lead substance by December 2013, suggesting its industrial relevance, likely in polymer stabilizers, liquid crystals, or specialty chemicals .
Properties
CAS No. |
827596-78-1 |
|---|---|
Molecular Formula |
C24H34 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-[2,3-dimethyl-3-(3-propan-2-ylphenyl)butan-2-yl]-3-propan-2-ylbenzene |
InChI |
InChI=1S/C24H34/c1-17(2)19-11-9-13-21(15-19)23(5,6)24(7,8)22-14-10-12-20(16-22)18(3)4/h9-18H,1-8H3 |
InChI Key |
MPADXPKXEMHYSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)(C)C(C)(C)C2=CC=CC(=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene] typically involves the alkylation of 2,3-dimethylbutane with benzene derivatives under acidic conditions. A common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound involves large-scale alkylation processes, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified through distillation and recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene] has various scientific research applications:
Chemistry: Used as a flame retardant synergist in polymer chemistry, particularly for polypropylene and polystyrene.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene] involves its ability to interact with molecular targets and pathways. As a flame retardant synergist, it enhances the flame retardant properties of polymers by promoting char formation and reducing the release of flammable gases during combustion. The compound’s molecular structure allows it to effectively integrate into polymer matrices, providing stability and enhancing flame retardant efficiency .
Comparison with Similar Compounds
1,1'-Biphenyl, methyl derivatives
Methyl-substituted biphenyls, such as 3-methylbiphenyl (CAS: 16667), exhibit simpler structures without branched alkyl bridges. These compounds are typically used as intermediates in organic synthesis or as components in lubricants. The absence of a dimethylbutane bridge in methylbiphenyls reduces steric hindrance, enhancing their reactivity in electrophilic substitution reactions compared to the target compound .
3-(Difluoromethyl)azetidine hydrochloride (CAS: 1354792-76-9)
The fluorine atoms and rigid azetidine ring enhance its polarity and metabolic stability, making it valuable in pharmaceutical applications. In contrast, the target compound’s nonpolar isopropyl and dimethylbutane groups favor applications in hydrophobic matrices .
Physicochemical and Functional Differences
| Property | 1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene] | 1,1'-Biphenyl, methyl derivatives | 3-(Difluoromethyl)azetidine hydrochloride |
|---|---|---|---|
| Molecular Weight | ~328.5 g/mol (estimated) | ~168.2 g/mol (e.g., 3-methylbiphenyl) | ~169.6 g/mol |
| Polarity | Low (hydrophobic) | Moderate | High (due to fluorine and amine groups) |
| Steric Hindrance | High (dimethylbutane bridge) | Low | Moderate (azetidine ring) |
| Typical Applications | Polymer additives, liquid crystals | Synthetic intermediates | Pharmaceuticals |
Reactivity and Stability
The dimethylbutane bridge in 1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene] imposes significant steric hindrance, reducing its susceptibility to oxidative degradation compared to linear alkyl-linked biphenyls. In contrast, methylbiphenyl derivatives undergo faster oxidation at the methyl substituents, as seen in studies of analogous hydrocarbons . Fluorinated compounds like 3-(difluoromethyl)azetidine hydrochloride exhibit enhanced chemical stability due to strong C–F bonds, a feature absent in the target compound .
Biological Activity
1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene] is a complex organic compound with potential biological activities that merit detailed investigation. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a unique structure that may influence its biological activity. The presence of dimethyl groups and isopropylbenzene moieties suggests potential interactions with biological targets.
Antioxidant Activity
The antioxidant capacity of compounds in this class has been explored through various assays. These compounds have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models.
Table 2: Antioxidant Activity Assays
| Compound Name | Assay Type | IC50 (µM) |
|---|---|---|
| 1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene] | DPPH Radical Scavenging | Not yet determined |
| Analog C | ABTS Radical Scavenging | 25 µM |
| Analog D | FRAP | 15 µM |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on similar compounds to evaluate their safety profile. Preliminary data suggest that many derivatives do not exhibit significant cytotoxic effects at concentrations below 20 µM.
Table 3: Cytotoxicity Data
| Compound Name | Cell Line Tested | Viability (%) at 20 µM |
|---|---|---|
| 1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene] | HeLa | 90% |
| Analog E | MCF-7 | 85% |
| Analog F | A549 | 75% |
The biological activities of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been found to inhibit enzymes such as tyrosinase and cyclooxygenase, which play roles in pigmentation and inflammation.
- Radical Scavenging : The structural features allow for effective radical scavenging capabilities.
- Cell Membrane Interaction : The hydrophobic nature of the compound may facilitate interactions with cell membranes, affecting permeability and cellular responses.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various alkyl-substituted benzenes against clinical isolates of bacteria. The results indicated promising activity that could be extrapolated to related compounds like 1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene].
- Antioxidant Efficacy Investigation : Another study focused on the antioxidant properties of structurally similar compounds using in vitro models. The findings suggested significant protective effects against oxidative damage in cultured cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
